[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features two pyrazole rings, each substituted with different alkyl groups (methyl and propyl) and connected through a methylene bridge to an amine group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides (methyl iodide and propyl bromide) in the presence of a base such as potassium carbonate.
Coupling: The alkylated pyrazoles are coupled using a methylene bridge, often through a Mannich reaction involving formaldehyde and an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like thiols, alcohols, and amines.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
[(1-methyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with an ethyl group instead of a propyl group.
[(1-methyl-1H-pyrazol-3-yl)methyl][(1-butyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific alkyl substitutions and the presence of two pyrazole rings connected through a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-3-5-17-10-11(8-14-17)7-13-9-12-4-6-16(2)15-12/h4,6,8,10,13H,3,5,7,9H2,1-2H3 |
InChI Key |
CRZFIFBDBGKSPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=NN(C=C2)C |
Origin of Product |
United States |
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